4-[2,3-Dihydro-1,4-benzodioxin-6-yl(methylsulfonyl)amino]butanoic acid
Overview
Description
4-[2,3-Dihydro-1,4-benzodioxin-6-yl(methylsulfonyl)amino]butanoic acid is a useful research compound. Its molecular formula is C13H17NO6S and its molecular weight is 315.34 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been known to target bacterial cells, specifically inhibiting biofilm formation inB. subtilis and E. coli .
Mode of Action
It’s known that sulfonamides, a class of compounds to which this molecule belongs, generally act by inhibiting folic acid synthesis . They do this by restraining the foliate synthetase enzyme, which blocks folic acid synthesis in bacteria and ultimately stops the production of purines .
Biochemical Pathways
Based on the mode of action, it can be inferred that the compound affects the folic acid synthesis pathway in bacteria, leading to a halt in the production of purines .
Result of Action
It has been found to be an effective antibacterial agent againstB. subtilis and E. coli, inhibiting bacterial biofilm growth by up to 60.04% .
Properties
IUPAC Name |
4-[2,3-dihydro-1,4-benzodioxin-6-yl(methylsulfonyl)amino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO6S/c1-21(17,18)14(6-2-3-13(15)16)10-4-5-11-12(9-10)20-8-7-19-11/h4-5,9H,2-3,6-8H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWWMBCHFPYWGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CCCC(=O)O)C1=CC2=C(C=C1)OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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